2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a unique structure combining a cyclopenta[d]pyrimidine core with a dimethylamino propyl side chain and a dimethylphenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyrimidines and cyclopentanone.
Introduction of the dimethylamino propyl side chain: This step often involves nucleophilic substitution reactions where a dimethylamino propyl group is introduced to the cyclopenta[d]pyrimidine core.
Attachment of the dimethylphenyl acetamide group: This final step can be accomplished through amide bond formation, typically using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the cyclopenta[d]pyrimidine core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Various substituted derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of its structural motifs with biological macromolecules.
Medicine: Potential use as a pharmacological agent due to its unique structure, which may interact with specific biological targets.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide: shares structural similarities with other cyclopenta[d]pyrimidine derivatives.
Dimethylamino propyl derivatives: Compounds with similar side chains may exhibit comparable biological activities.
Uniqueness
- The combination of the cyclopenta[d]pyrimidine core with the dimethylamino propyl side chain and dimethylphenyl acetamide group makes this compound unique, potentially offering distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-15-8-5-10-18(16(15)2)23-20(27)14-29-21-17-9-6-11-19(17)26(22(28)24-21)13-7-12-25(3)4/h5,8,10H,6-7,9,11-14H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPGETNBVFDZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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